Ketoprofen lysine

Pharmacokinetics Analgesia Acute Pain

Ketoprofen lysine salt (KLS) delivers a 75% reduction in Tmax vs. ketoprofen acid (15 min vs. 60 min) through a 4.65-fold enhancement in aqueous solubility. The L-lysine counterion confers clinically documented gastrointestinal and renal protection absent from the parent acid and tromethamine salts. KLS meets BCS Class I criteria at the 40 mg dose (dose/solubility ratio 138 mL at gastric pH), enabling biowaiver-eligible immediate-release formulations. Clinical evidence demonstrates 40 mg KLS provides superior analgesia to 250 mg paracetamol in pediatric acute pain. This salt is the preferred NSAID API for rapid-onset oral and topical analgesic products where both speed of action and patient tolerability are non-negotiable.

Molecular Formula C22H28N2O5
Molecular Weight 400.5 g/mol
CAS No. 57469-78-0
Cat. No. B1673616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoprofen lysine
CAS57469-78-0
SynonymsArtrosilene
ketoprofen lysine
lysyl-ketoprofen
Molecular FormulaC22H28N2O5
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
InChIKeyVHIORVCHBUEWEP-ZSCHJXSPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ketoprofen Lysine Salt (CAS 57469-78-0) – A Rapid-Onset, High-Solubility NSAID Derivative for Time-Sensitive Analgesia


Ketoprofen lysine salt (KLS) is a non-steroidal anti-inflammatory drug (NSAID) formed by the salification of ketoprofen acid with the basic amino acid L-lysine in a 1:1 molar ratio [1]. This salt formation addresses the critical physicochemical limitations of ketoprofen acid, namely its poor aqueous solubility and slow gastrointestinal absorption [1]. KLS retains the full pharmacodynamic profile of ketoprofen, acting as a potent inhibitor of cyclooxygenase (COX) enzymes with IC50 values of 2 nM for COX-1 and 26 nM for COX-2 , while demonstrating a significantly improved pharmacokinetic and tolerability profile that distinguishes it from the parent acid and other ketoprofen salt forms.

Ketoprofen Lysine Salt: Why Ketoprofen Acid and Other NSAID Salts Are Not Interchangeable


Generic substitution between ketoprofen acid (KA) and ketoprofen lysine salt (KLS) is not clinically or formulationally equivalent. Ketoprofen acid, a BCS Class II drug, exhibits minimal solubility in gastric fluid, leading to erratic absorption and a delayed peak plasma concentration (Tmax) of approximately 60 minutes [1]. In contrast, KLS demonstrates a 4.65-fold enhancement in aqueous solubility [2] and achieves peak plasma levels in just 15 minutes [1]. Furthermore, the L-lysine counterion confers significant gastrointestinal and renal protective effects not present with the acid form or other basic excipient salts like tromethamine (tris) [3]. Therefore, procurement and formulation decisions must account for these quantifiable differences in solubility, absorption rate, and safety profile, which directly impact therapeutic onset, efficacy, and patient tolerability [1].

Ketoprofen Lysine Salt: Quantitative Evidence of Differentiation from Analogs and Alternatives


Tmax Reduction: 15 Minutes vs. 60 Minutes for Ketoprofen Acid – A 4‑Fold Faster Onset of Absorption

Ketoprofen lysine salt achieves peak plasma concentration (Tmax) in 15 minutes, compared to 60 minutes for the unmodified ketoprofen acid form, representing a fourfold reduction in time to peak exposure [1]. This data is derived from comparative pharmacokinetic analysis referenced in a comprehensive study on ketoprofen salt forms.

Pharmacokinetics Analgesia Acute Pain Bioavailability

Solubility Enhancement: 4.65-Fold Improvement Over Ketoprofen Acid with L‑Lysine Salification

Formation of the ketoprofen lysine salt with L-lysine at a concentration of 3% w/v significantly enhances the aqueous solubility of ketoprofen by 4.65-fold compared to the unmodified acid form [1]. This is a direct quantitative measurement from a controlled in vitro solubility study comparing three basic excipients.

Pharmaceutical Formulation Solubility Dissolution BCS Classification

Gastrointestinal Tolerability: Superior In Vivo Safety Profile vs. Ketoprofen Acid in Canine Model

In a comparative in vivo tolerability study conducted in Beagle dogs, ketoprofen lysine salt demonstrated significantly increased gastrointestinal tolerability compared to ketoprofen acid. The study also reported, for the first time, that KLS exhibits increased renal tolerability relative to the acid form [1].

Toxicology Gastroenterology NSAID Safety Tolerability

Analgesic Efficacy: Superior Pain Reduction vs. Paracetamol in Pediatric Orthodontic Pain

In a randomized controlled clinical trial involving 151 children undergoing rapid maxillary expansion, ketoprofen lysine salt (40 mg) provided significantly greater pain relief than paracetamol (250 mg) on days 4, 5, and 6 post-procedure (P < 0.05) [1]. Additionally, a subgroup receiving KLS only during the first 3 days of activation reported significantly lower pain throughout the entire active phase (P < 0.05) [1].

Pediatric Pain Analgesia Clinical Trial Orthodontics

BCS Classification Shift: From Class II (Low Solubility) to Class I (High Solubility, High Permeability) for 40 mg Dose

Ketoprofen acid is classified as BCS Class II (low solubility, high permeability). However, the ketoprofen lysine salt exhibits a solubility of 0.29 mg/mL at pH 1.2 and 37°C, resulting in a dose/solubility ratio of 138 mL for a 40 mg dose, which is below the 250 mL threshold for high solubility [1]. Consequently, a 40 mg dose of KLS meets the criteria for BCS Class I (high solubility, high permeability), potentially enabling biowaiver opportunities for certain regulatory applications.

Biopharmaceutics BCS Formulation Bioequivalence

Superior Solubility Enhancement vs. Tris Salt: L‑Lysine Outperforms Tromethamine for Ketoprofen Solubilization

A comparative study of three basic excipients for ketoprofen salt formation established the following rank order for solubility and dissolution rate enhancement: L-arginine > L-lysine > tromethamine (tris) [1]. While L-arginine provided the greatest enhancement (6.8-fold), L-lysine (4.65-fold) significantly outperformed tris (4-fold). Importantly, safety and gastric protection assessments indicated that both ketoprofen arginine and ketoprofen lysine salts were more favorable than ketoprofen tris [2].

Salt Formation Excipient Comparison Solubility Formulation

Ketoprofen Lysine Salt: High-Value Application Scenarios Driven by Differentiated Properties


Rapid-Onset Analgesia for Acute Inflammatory Pain

The 75% reduction in Tmax (15 min vs. 60 min for ketoprofen acid) makes ketoprofen lysine salt the preferred NSAID choice for scenarios requiring rapid pain relief, such as postoperative dental pain, acute musculoskeletal injuries, and primary dysmenorrhea [1]. Its faster absorption profile directly addresses the clinical need for timely analgesia without the lag associated with conventional ketoprofen formulations.

Pediatric Acute Pain Management Where Paracetamol Is Insufficient

Clinical evidence demonstrates that a 40 mg dose of KLS provides significantly superior pain control compared to 250 mg paracetamol in children undergoing painful orthodontic procedures [2]. This supports the use of KLS in pediatric populations for moderate acute inflammatory pain where paracetamol monotherapy may be inadequate, offering a more effective alternative with a favorable safety profile.

Formulation of Immediate-Release Oral Solid Dosage Forms Requiring BCS Class I Properties

The high solubility of KLS at gastric pH (0.29 mg/mL at pH 1.2) enables a 40 mg dose to meet BCS Class I criteria (dose/solubility ratio 138 mL) [3]. This property facilitates the development of robust immediate-release tablets and capsules with predictable dissolution and absorption, potentially qualifying for biowaiver-based regulatory submissions and reducing the need for costly in vivo bioequivalence studies.

NSAID Therapy in Patients at Elevated Risk for Gastrointestinal Adverse Events

Preclinical studies in a canine model confirm that KLS exhibits significantly improved gastrointestinal and renal tolerability compared to ketoprofen acid [4]. This differentiated safety profile, attributed to the antioxidant and cytoprotective effects of the L-lysine counterion, positions KLS as a more tolerable option for patients requiring NSAID therapy who may be susceptible to GI complications, such as the elderly or those with a history of peptic ulcer disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ketoprofen lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.